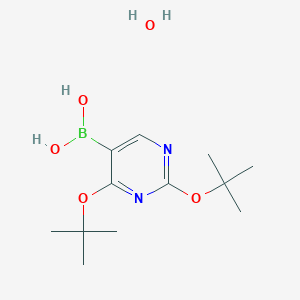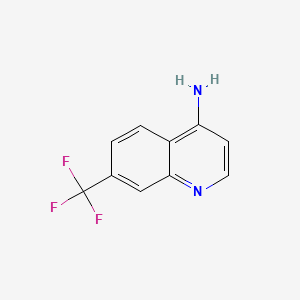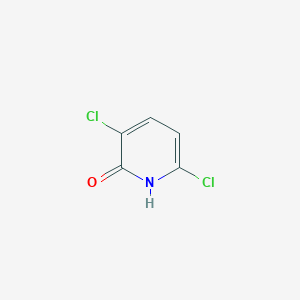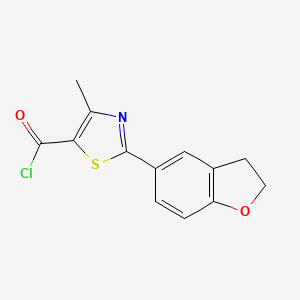
4-Chloro-2,6-Difluoroaniline
Vue d'ensemble
Description
4-Chloro-2,6-Difluoroaniline is a chemical compound with the molecular formula C6H4ClF2N . It has a molecular weight of 163.55 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,6-difluoroaniline with sulfuryl chloride in the presence of acetic acid. The mixture is heated to 80°C and then refluxed for six hours. After cooling, the solution is concentrated under reduced pressure and the residue is stirred with water and pentane. The solid residue is filtered off and washed with water. The resulting solid is then mixed with concentrated hydrochloric acid and heated at reflux for two hours. After cooling, the solution is carefully made slightly alkaline using aqueous sodium hydroxide solution, and the mixture is extracted three times with 100 ml of ethyl acetate each time. The organic phase is dried over sodium sulfate and freed from the solvent.Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with chlorine and fluorine atoms and an amine group .Physical And Chemical Properties Analysis
This compound has a melting point of 47-50°C . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
J’ai effectué une recherche sur « 4-Chloro-2,6-Difluoroaniline » et j’ai trouvé plusieurs applications potentielles pour ce composé. Voici quelques-unes des applications uniques, chacune avec une section détaillée :
Intermédiaire pharmaceutique
« this compound » est utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Par exemple, il peut être utilisé pour produire des dérivés de sulfonamide qui présentent un potentiel en tant que composés herbicides .
Recherche en protéomique
Ce composé est également utilisé en recherche en protéomique comme outil biochimique. Il peut faire partie du processus de synthèse pour créer des molécules qui interagissent avec les protéines afin d’être étudiées et analysées .
Synthèse chimique
En synthèse chimique, « this compound » sert de bloc de construction pour des structures chimiques plus complexes. Il peut être utilisé pour créer des inhibiteurs de purine de la kinase p38α, qui sont importants pour l’étude de l’inflammation et du cancer .
Chimie computationnelle
“this compound” peut être utilisé dans des simulations de chimie computationnelle pour comprendre ses interactions au niveau moléculaire, ce qui est crucial pour la conception de médicaments et d’autres applications .
Études sur le métabolisme des xénobiotiques
Il est impliqué dans des études liées au métabolisme des xénobiotiques, aidant à comprendre comment les composés étrangers sont métabolisés dans l’organisme .
Safety and Hazards
4-Chloro-2,6-Difluoroaniline is considered hazardous . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Mécanisme D'action
Target of Action
Anilines and their derivatives are generally known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 4-Chloro-2,6-Difluoroaniline is not well-documented. Anilines typically act by binding to their target proteins and modulating their activity. The presence of chlorine and fluorine atoms in the molecule may influence its binding affinity and selectivity .
Result of Action
Given the general toxicity associated with anilines, it could potentially lead to various adverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with targets .
Analyse Biochimique
Biochemical Properties
4-Chloro-2,6-Difluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it binds to the active sites of certain enzymes, altering their activity and subsequently affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its maximum effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be actively transported into the mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interaction with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
4-chloro-2,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDPHEYBBWDWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363700 | |
| Record name | 4-Chloro-2,6-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69411-06-9 | |
| Record name | 4-Chloro-2,6-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69411-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,6-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)




![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)



![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)


